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For Researchers, Scientists, and Drug Development Professionals

Introduction
Tris(hydroxymethyl)methane, also known as Tris or THAM, is a trifunctional primary alcohol that

serves as a versatile building block in polymer chemistry. Its three hydroxyl groups make it an

ideal core molecule or branching unit for the synthesis of dendrimers and hyperbranched

polyesters. These highly branched polymers possess unique properties such as a high density

of terminal functional groups, low viscosity, and good solubility, making them attractive for

various applications in drug delivery, biomaterials, and coatings.

This document provides a detailed protocol for the synthesis of a hyperbranched polyester via

melt polycondensation of Tris(hydroxymethyl)methane with a dicarboxylic acid, using adipic

acid as an example. The protocol covers the reaction setup, procedure, purification, and

characterization of the resulting polymer.

Reaction Principle
The polyesterification of Tris(hydroxymethyl)methane with a dicarboxylic acid is a step-growth

polymerization that proceeds via a polycondensation reaction. In this process, the hydroxyl

groups of Tris(hydroxymethyl)methane react with the carboxylic acid groups of the dicarboxylic
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acid to form ester linkages, with the elimination of water as a byproduct. The reaction is

typically carried out at elevated temperatures and under vacuum to drive the equilibrium

towards the formation of a high molecular weight polymer by efficiently removing the water

produced. The trifunctional nature of Tris(hydroxymethyl)methane leads to the formation of a

highly branched, three-dimensional polyester architecture. The reaction can be self-catalyzed

by the carboxylic acid groups of the diacid or accelerated by the addition of an external

catalyst.
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Caption: General scheme of the A3 + B2 polyesterification reaction.
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Caption: Experimental workflow for polyester synthesis and characterization.
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Experimental Protocols
Materials

Tris(hydroxymethyl)methane (≥99%)

Adipic acid (≥99%)

p-Toluenesulfonic acid monohydrate (p-TSA) (≥98.5%)

Chloroform (ACS grade)

Methanol (ACS grade)

Nitrogen gas (high purity)

Equipment
Three-neck round-bottom flask

Mechanical stirrer with a stirring rod and paddle

Heating mantle with a temperature controller

Condenser with a collection flask (e.g., Dean-Stark trap)

Nitrogen gas inlet and outlet

Vacuum pump with a cold trap and pressure gauge

Standard laboratory glassware

Vacuum oven

Procedure: Melt Polycondensation
1. Reactor Setup:

Assemble the three-neck flask with the mechanical stirrer in the central neck, a condenser

with a collection flask on one side neck, and a nitrogen inlet/outlet on the other side neck.
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Ensure all joints are well-sealed with appropriate grease.

2. Charging Reactants:

Charge the flask with Tris(hydroxymethyl)methane and adipic acid. A typical molar ratio of

hydroxyl groups to carboxylic acid groups is 1:1 to ensure complete reaction. For

Tris(hydroxymethyl)methane (3 hydroxyl groups) and adipic acid (2 carboxylic acid groups),

a molar ratio of 2:3 is commonly used.

Add the catalyst, p-toluenesulfonic acid, at a concentration of approximately 0.1-0.5% by

weight of the total reactants.

3. Esterification Stage:

Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.

Maintain a gentle flow of nitrogen throughout this stage.

Begin stirring the mixture and gradually heat the flask using the heating mantle to a

temperature of 140-160°C.

As the reaction proceeds, water will be produced and will distill out of the reaction mixture.

Collect the water in the collection flask.

Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has

been collected.

4. Polycondensation Stage:

Gradually increase the temperature to 180-200°C.

Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. Be

cautious to avoid excessive foaming.

Continue the reaction under vacuum for another 4-8 hours to remove the remaining water

and drive the polymerization to completion. The viscosity of the reaction mixture will increase

significantly during this stage.
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The reaction is considered complete when the evolution of water ceases and the desired

viscosity is achieved.

5. Cooling and Collection:

Turn off the heating mantle and allow the reactor to cool down to room temperature under a

nitrogen atmosphere.

Once cooled, the crude polyester can be collected. It will likely be a solid or a highly viscous

liquid.

Purification Protocol
1. Dissolution:

Dissolve the crude polymer in a suitable solvent, such as chloroform. The amount of solvent

should be sufficient to fully dissolve the polymer, typically a 10% (w/v) solution.

2. Precipitation:

Pour the polymer solution into a large excess (approximately 10 times the volume of the

polymer solution) of a non-solvent, such as cold methanol, while stirring vigorously. This will

cause the polymer to precipitate out of the solution.

3. Filtration and Washing:

Collect the precipitated polymer by filtration.

Wash the polymer with fresh cold methanol to remove any unreacted monomers, oligomers,

and catalyst residues.

4. Drying:

Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation
Table 1: Reactant Stoichiometry and Catalyst Loading
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Reactant/Catalyst
Molecular Weight (
g/mol )

Molar Ratio
Weight (g) for a 10g
Polymer Synthesis
(Example)

Tris(hydroxymethyl)m

ethane
121.14 2 4.63

Adipic Acid 146.14 3 8.31

p-Toluenesulfonic acid

monohydrate
190.22 - 0.06 - 0.30

Table 2: Typical Reaction Conditions

Parameter Esterification Stage Polycondensation Stage

Temperature (°C) 140 - 160 180 - 200

Pressure Atmospheric (N2 flow) < 1 mmHg

Duration (hours) 2 - 4 4 - 8

Table 3: Expected Polymer Characteristics

Property Expected Value/Range

Appearance Viscous liquid to solid

Yield (%) > 85

Number Average Molecular Weight (Mn, g/mol ) 2,000 - 10,000

Weight Average Molecular Weight (Mw, g/mol ) 5,000 - 30,000

Polydispersity Index (PDI = Mw/Mn) 1.5 - 3.0

Glass Transition Temperature (Tg, °C) -10 to 30

Characterization Methods
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Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester bonds

(C=O stretching around 1735 cm⁻¹) and the disappearance of carboxylic acid O-H bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical

structure of the polyester and determine the degree of branching.

Gel Permeation Chromatography (GPC): To determine the number average molecular weight

(Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To

determine the thermal properties of the polyester, such as the glass transition temperature

(Tg) and thermal stability.

To cite this document: BenchChem. [Application Notes and Protocols for Polyesterification
with Tris(hydroxymethyl)methane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293952#protocol-for-polyesterification-with-tris-
hydroxymethyl-methane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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